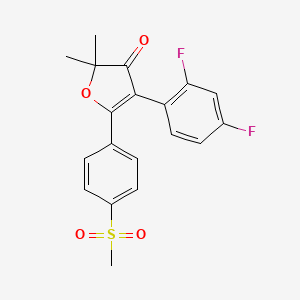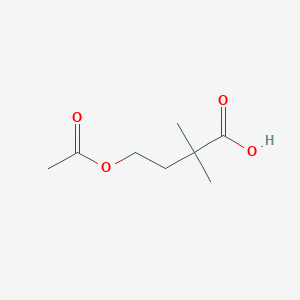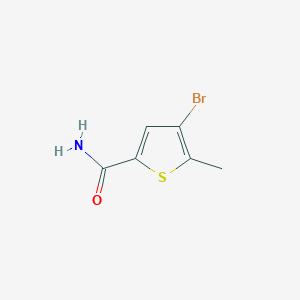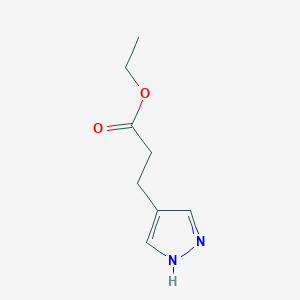
ethyl 3-(1H-pyrazol-4-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(1H-pyrazol-4-yl)propanoate is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-(1H-pyrazol-4-yl)propanoate can be synthesized through several methods. One common approach involves the cyclocondensation of acetylenic ketones with hydrazine derivatives. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate in ethanol under reflux conditions can yield the desired pyrazole derivative . Another method involves the use of multicomponent reactions, where a mixture of ethyl acetoacetate, hydrazine hydrate, and an aldehyde is heated to form the pyrazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method can enhance the yield and purity of the product while minimizing the reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(1H-pyrazol-4-yl)propanoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazole alcohols.
Substitution: Alkylated pyrazole derivatives.
Applications De Recherche Scientifique
Ethyl 3-(1H-pyrazol-4-yl)propanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 3-(1H-pyrazol-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, thereby inhibiting their activity . Additionally, the ester group can undergo hydrolysis to release the active pyrazole moiety, which can then interact with cellular targets .
Comparaison Avec Des Composés Similaires
Ethyl 3-(1H-pyrazol-4-yl)propanoate can be compared with other pyrazole derivatives such as:
Ethyl 3-(1H-pyrazol-5-yl)propanoate: Similar in structure but with a different substitution pattern on the pyrazole ring.
Mthis compound: Similar but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-(1H-pyrazol-3-yl)propanoate: Different substitution position on the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.
Propriétés
Formule moléculaire |
C8H12N2O2 |
|---|---|
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
ethyl 3-(1H-pyrazol-4-yl)propanoate |
InChI |
InChI=1S/C8H12N2O2/c1-2-12-8(11)4-3-7-5-9-10-6-7/h5-6H,2-4H2,1H3,(H,9,10) |
Clé InChI |
URELVRSFMFFBSB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC1=CNN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl [4-(diethylamino)phenyl]acetate](/img/structure/B13981348.png)

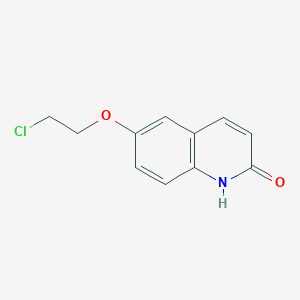
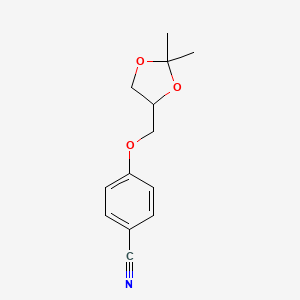
![4,4'-[Oxybis(4,1-phenyleneoxy)]bis[3-(trifluoromethyl)aniline]](/img/structure/B13981361.png)
![Bicyclo[5.1.0]octa-2,4-diene-8-carboxylic acid](/img/structure/B13981371.png)
